molecular formula C26H32N2O5 B13552718 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid

7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid

Cat. No.: B13552718
M. Wt: 452.5 g/mol
InChI Key: SFQLLVNKZFGJMU-UHFFFAOYSA-N
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Description

7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is a complex organic compound with a molecular formula of C26H32N2O5. This compound is often used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The protected amino acid is then coupled with heptanoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc-Cl: Used for the protection of amino acids.

    DCC: Used as a coupling agent.

    Piperidine: Used for the removal of the Fmoc group.

    Acids and Bases: Used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and hydrolyzed fragments .

Scientific Research Applications

7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in coupling reactions to form peptide bonds. This process is crucial for the stepwise synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanamido)heptanoic acid is unique due to its specific structure, which allows for the synthesis of longer peptide chains with high efficiency. Its stability and reactivity make it a valuable tool in peptide synthesis and related research .

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

7-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]heptanoic acid

InChI

InChI=1S/C26H32N2O5/c29-24(27-16-8-2-1-3-15-25(30)31)14-9-17-28-26(32)33-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23H,1-3,8-9,14-18H2,(H,27,29)(H,28,32)(H,30,31)

InChI Key

SFQLLVNKZFGJMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCCC(=O)O

Origin of Product

United States

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